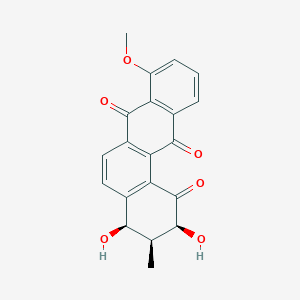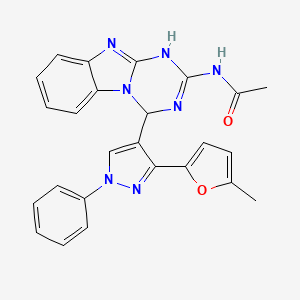
PRGL493
描述
PRGL493 是一种化学化合物,以其作为长链酰基辅酶 A 合成酶 4 (ACSL4) 抑制剂的作用而闻名。这种酶参与花生四烯酸的代谢和类固醇生成。 This compound 已显示出抑制花生四烯酸生成花生四烯酰辅酶 A 的巨大潜力,从而影响某些癌细胞的增殖和迁移 .
准备方法
合成路线和反应条件
PRGL493 的合成涉及多个步骤,包括使用乙酸酐和吡啶作为溶剂。 该化合物通过核磁共振和质谱法得到充分表征 . 制备方法包括将化合物溶解在诸如氯仿和二甲基亚砜 (DMSO) 之类的溶剂中,建议使用超声波处理和加热至 60°C 来提高溶解度 .
工业生产方法
This compound 的工业生产方法尚未得到广泛的记录。 该化合物以各种数量用于研究目的,表明它是在受控条件下合成和储存的,以保持其稳定性和纯度 .
化学反应分析
反应类型
PRGL493 会经历多种类型的化学反应,包括:
抑制反应: 它抑制花生四烯酸生成花生四烯酰辅酶 A。
常用试剂和条件
试剂: 乙酸酐、吡啶、氯仿、二甲基亚砜。
形成的主要产物
涉及 this compound 的反应形成的主要产物包括花生四烯酰辅酶 A 和孕酮的减少,导致某些癌细胞的肿瘤生长受到抑制 .
科学研究应用
PRGL493 在科学研究中有多种应用,尤其是在化学、生物学、医学和工业领域:
作用机制
PRGL493 通过抑制长链酰基辅酶 A 合成酶 4 (ACSL4) 来发挥其作用。这种抑制阻止了花生四烯酸生成花生四烯酰辅酶 A,从而影响了肿瘤生长和类固醇生成中涉及的多种信号转导通路。 该化合物在乳腺癌和前列腺癌的细胞和动物模型中均阻止了细胞增殖和肿瘤生长 .
相似化合物的比较
类似化合物
噻唑烷二酮类: 这些化合物也抑制 ACSL4,但具有不同的分子结构和作用机制。
非甾体抗炎药 (NSAID): 一些 NSAID 抑制花生四烯酸代谢,但靶向不同的酶。
PRGL493 的独特性
This compound 在作为 ACSL4 抑制剂的高选择性和效力方面是独一无二的。 它已在减少肿瘤生长和克服癌症模型中的治疗耐药性方面显示出显着疗效,使其成为研究和潜在治疗应用的有价值化合物 .
属性
IUPAC Name |
N-[4-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O2/c1-15-12-13-21(34-15)22-18(14-31(30-22)17-8-4-3-5-9-17)23-28-24(26-16(2)33)29-25-27-19-10-6-7-11-20(19)32(23)25/h3-14,23H,1-2H3,(H2,26,27,28,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWGOBIYAPLFMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C=C2C3N=C(NC4=NC5=CC=CC=C5N34)NC(=O)C)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine](/img/structure/B3025693.png)
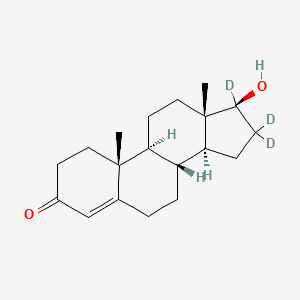
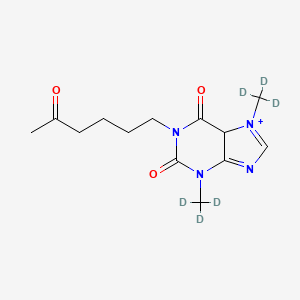
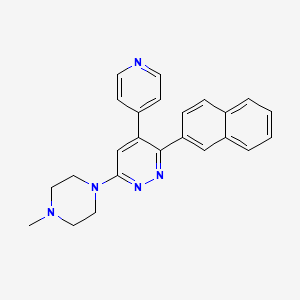
![trans-N-[2-(dimethylamino)cyclohexyl]-N-methyl-2-naphthalenecarboxamide](/img/structure/B3025697.png)
![(alphaR)-6-[5-chloro-2-[(tetrahydro-2H-pyran-4-yl)amino]-4-pyrimidinyl]-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]-1,3-dihydro-alpha-methyl-1-oxo-2H-isoindole-2-acetamide](/img/structure/B3025699.png)
![1-[4-[3-(Acetyloxy)phenyl]-1-methyl-4-piperidinyl]-ethanone, monohydrochloride](/img/structure/B3025700.png)
![(10S)-3,4,5,16-Tetramethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaen-17-ol](/img/structure/B3025701.png)
 ketone](/img/structure/B3025702.png)
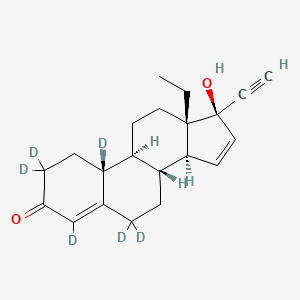
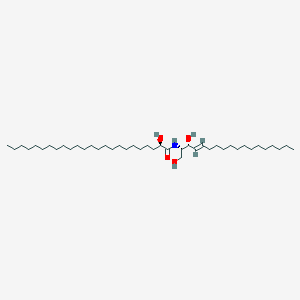
![6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)-](/img/structure/B3025709.png)
